2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone
Overview
Description
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a chloro group and an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activities . These changes can include alterations in cell signaling, gene expression, or enzymatic activity, among others .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone typically involves the chlorination of 1-(1-ethyl-1H-indol-3-yl)ethanone. One common method is the reaction of 1-(1-ethyl-1H-indol-3-yl)ethanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds with the substitution of the hydroxyl group by a chlorine atom, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted indole derivatives.
Oxidation: Indole ketones or carboxylic acids.
Reduction: Indole alcohols.
Scientific Research Applications
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(5-chloro-1H-indol-3-yl)ethanone
- 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone
- 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
Uniqueness
2-chloro-1-(1-ethyl-1H-indol-3-yl)ethanone is unique due to the presence of the ethyl group on the indole ring, which can influence its reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-1-(1-ethylindol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-14-8-10(12(15)7-13)9-5-3-4-6-11(9)14/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMHTYBLNYRIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390364 | |
Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38693-16-2 | |
Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38693-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(1-ethyl-1H-indol-3-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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